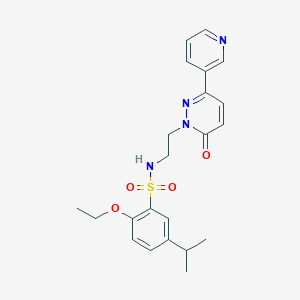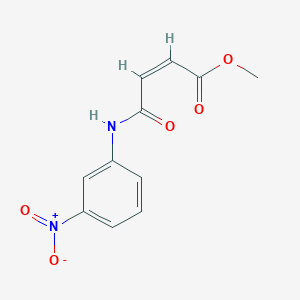![molecular formula C9H10BrNO4S B2457255 Methyl 2-[(4-bromobenzene)sulfonamido]acetate CAS No. 349405-06-7](/img/structure/B2457255.png)
Methyl 2-[(4-bromobenzene)sulfonamido]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(4-bromobenzene)sulfonamido]acetate is a versatile chemical compound commonly used in scientific research. Its unique properties make it ideal for various applications, such as drug synthesis, organic chemistry, and material science advancements. It has an empirical formula of C9H10BrNO4S and a molecular weight of 308.15 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=S(NCC(OC)=O)(C(C=C1)=CC=C1Br)=O . This notation provides a way to represent the structure using ASCII strings. Physical And Chemical Properties Analysis
This compound is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Mécanisme D'action
The mechanism of action of Methyl 2-[(4-bromobenzene)sulfonamido]acetate is not fully understood. However, it has been suggested that this compound inhibits the activity of enzymes involved in the production of pro-inflammatory cytokines. This compound has also been shown to induce apoptosis in cancer cells by activating caspases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been shown to induce apoptosis in cancer cells by activating caspases. Additionally, this compound has been shown to inhibit the activity of enzymes involved in the metabolism of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 2-[(4-bromobenzene)sulfonamido]acetate in lab experiments is that it has been shown to have anti-inflammatory and anti-cancer properties, which makes it a useful tool to study these biological processes. Additionally, this compound has been shown to inhibit the activity of enzymes involved in drug metabolism, which makes it a useful tool to study drug interactions. One limitation of using this compound in lab experiments is that it has a low yield, which makes it difficult to obtain large quantities of the compound.
Orientations Futures
There are several future directions for the study of Methyl 2-[(4-bromobenzene)sulfonamido]acetate. One direction is to study the mechanism of action of this compound in more detail to better understand how it inhibits the production of pro-inflammatory cytokines and induces apoptosis in cancer cells. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound to better understand its effects in vivo. Additionally, this compound could be used as a starting point for the development of new anti-inflammatory and anti-cancer drugs.
Méthodes De Synthèse
The synthesis of Methyl 2-[(4-bromobenzene)sulfonamido]acetate involves the reaction of 4-bromobenzenesulfonyl chloride with methyl glycinate in the presence of a base. The product is then purified by recrystallization. The yield of this synthesis method is around 50%.
Applications De Recherche Scientifique
Methyl 2-[(4-bromobenzene)sulfonamido]acetate has been widely used in scientific research as a tool to study various biological processes. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been used as a probe to study protein-ligand interactions.
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-[(4-bromophenyl)sulfonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4S/c1-15-9(12)6-11-16(13,14)8-4-2-7(10)3-5-8/h2-5,11H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMMKFPYCKUIAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNS(=O)(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
349405-06-7 |
Source


|
| Record name | methyl 2-(4-bromobenzenesulfonamido)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Phenylamino)phenoxy]acetic acid](/img/structure/B2457172.png)



![Ethyl 2-[[4-(2-methylphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2457177.png)





![N-cyclohexyl-2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2457191.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzamide](/img/structure/B2457193.png)
![(2E,NZ)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2457195.png)